Acide perrhénique

Vue d'ensemble

Description

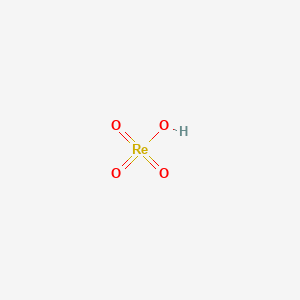

Perrhenic acid, also known as tetraoxorhenic (VII) acid, is an inorganic compound with the chemical formula HReO4. It is a colorless or slightly yellow liquid that is highly soluble in water and organic solvents. Perrhenic acid is a strong acid and is considered one of the most valuable rhenium compounds due to its various applications in different fields .

Applications De Recherche Scientifique

Perrhenic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions such as epoxidation of alkenes with hydrogen peroxide and metathesis reactions.

Biology: Investigated for its potential use in biological systems due to its unique properties.

Medicine: Explored for its potential therapeutic applications, although more research is needed in this area.

Industry: Used in the production of high-octane gasoline, superalloys for jet engine turbine blades, and space vehicle heat shields. .

Mécanisme D'action

Perrhenic acid, also known as tetraoxorhenic (VII) acid, is a chemical compound with the formula HReO4 . It’s a fascinating compound with unique properties and interactions. Let’s delve into its mechanism of action.

Target of Action

Perrhenic acid primarily targets metal oxides, hydroxides, and carbonates . It reacts with these compounds to form corresponding perrhenates . It also interacts with various metals like zinc, iron, and magnesium, releasing hydrogen gas .

Mode of Action

Perrhenic acid interacts with its targets through chemical reactions. For instance, it reacts with hydrogen sulfide to form dirhenium heptasulfide . This reaction is significant as the heptasulfide catalyzes various reductions . In the presence of hydrochloric acid, perrhenic acid undergoes reduction in the presence of thioethers and tertiary phosphines to give rhenium (V) complexes with the formula ReOCl3L2 .

Biochemical Pathways

The biochemical pathways affected by perrhenic acid are primarily related to reduction reactions. The compound plays a crucial role in catalyzing the dehydration of oximes to nitriles . It also catalyzes the epoxidation of alkenes with hydrogen peroxide in combination with tertiary arsines .

Pharmacokinetics

It’s known that perrhenic acid is soluble in water , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The result of perrhenic acid’s action is the formation of various compounds through chemical reactions. For instance, it forms dirhenium heptasulfide when reacted with hydrogen sulfide . This compound is a catalyst for various reductions . Similarly, in the presence of hydrochloric acid, it forms rhenium (V) complexes .

Action Environment

The action of perrhenic acid can be influenced by environmental factors. For instance, the presence of water or steam can lead to the formation of a species of perrhenic acid when rhenium (VII) oxide sublimes . Moreover, the compound’s reactivity with other substances can be affected by factors like pH and temperature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perrhenic acid can be synthesized by dissolving rhenium metal or rhenium (VII) oxide (Re2O7) in nitric acid or concentrated sulfuric acid. The resulting solution is then evaporated to obtain perrhenic acid. Another method involves the sublimation of rhenium (VII) oxide in the presence of water or steam, forming HReO4 .

Industrial Production Methods: Industrial production of perrhenic acid often involves solvent extraction, ion-exchange, and electrodialysis techniques. Solvent extraction uses acidic ammonium perrhenate solutions, from which perrhenate ions are extracted using dedicated extractants. Ion-exchange methods emphasize the purity of the product and the simplicity of the process, using renewable ion-exchange resin. Electrodialysis is an advanced separation technology that uses an electric current to move ions through semi-permeable membranes, producing high-purity perrhenic acid .

Analyse Des Réactions Chimiques

Types of Reactions: Perrhenic acid undergoes various chemical reactions, including reduction, substitution, and complex formation. It can be reduced in the presence of hydrochloric acid and thioethers or tertiary phosphines to form rhenium (V) complexes with the formula ReOCl3L2. Perrhenic acid also reacts with hydrogen sulfide to form dirhenium heptasulfide (Re2S7), which catalyzes various reductions .

Common Reagents and Conditions:

Reduction: Hydrochloric acid, thioethers, tertiary phosphines.

Substitution: Hydrogen sulfide.

Major Products:

Reduction: Rhenium (V) complexes (ReOCl3L2).

Substitution: Dirhenium heptasulfide (Re2S7).

Comparaison Avec Des Composés Similaires

- Permanganic acid (HMnO4)

- Pertechnetic acid (HTcO4)

- Perchloric acid (HClO4)

Perrhenic acid stands out due to its stability and versatility in forming various salts and complexes, making it a valuable compound in both scientific research and industrial applications.

Activité Biologique

Perrhenic acid (HReO₄) is a compound of rhenium that has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and catalysis. This article explores the biological activity of perrhenic acid, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Perrhenic acid is produced from rhenium oxides and can be synthesized through various methods, including solvent extraction and ion-exchange techniques. Recent studies have highlighted efficient methods for obtaining high-purity perrhenic acid from secondary materials, achieving concentrations exceeding 100 g/dm³ with over 90% recovery efficiency .

Apoptosis Induction

One of the most significant biological activities of perrhenic acid is its ability to induce apoptosis in cancer cells. Research indicates that rhenium-based compounds, including perrhenate salts, can trigger programmed cell death through several pathways:

- DNA Damage : Exposure to β-emitting radionuclides like Rhenium-188 (188Re), which is derived from perrhenic acid, leads to DNA strand breaks. This damage activates cellular stress responses, including p53 and BAX signaling pathways, resulting in apoptosis .

- Cell Cycle Arrest : In studies involving hepatocellular carcinoma (HCC) cell lines, treatment with 188ReO₄ resulted in significant cell cycle arrest at the G2 phase, inhibiting proliferation and leading to decreased tumor formation in vivo .

Antitumor Activity

In vivo studies have demonstrated the antitumor efficacy of perrhenic acid derivatives. For instance, Huh7 cells treated with 188ReO₄ showed a marked reduction in tumor growth compared to untreated controls. This suggests that perrhenic acid may serve as a potent therapeutic agent against specific types of cancer .

Study 1: Anticancer Effects of Rhenium Compounds

A study published in Nature investigated the effects of rhenium compounds on various cancer cell lines. The findings revealed:

- Cell Viability : Significant reduction in cell viability was observed in HepG2 cells treated with 188ReO₄.

- Apoptotic Markers : Increased levels of apoptotic markers (e.g., cleaved caspase-3) were detected following treatment, confirming the induction of apoptosis .

Study 2: Catalytic Properties

Perrhenic acid also exhibits catalytic properties that can be leveraged in organic synthesis. A study demonstrated its role in catalytic epoxidation reactions, showcasing its utility beyond biological applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of perrhenic acid:

| Study | Biological Activity | Cell Line/Model | Key Findings |

|---|---|---|---|

| Study 1 | Apoptosis Induction | HepG2 | Significant reduction in viability; increased apoptotic markers |

| Study 2 | Antitumor Activity | Huh7 | Reduced tumor formation in vivo; G2 phase cell cycle arrest |

| Study 3 | Catalytic Activity | Various organic substrates | Effective catalyst for epoxidation reactions |

Propriétés

IUPAC Name |

hydroxy(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSFIVDHFJJCBJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894065 | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

75-80% Aqueous solution: Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Perrhenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13768-11-1 | |

| Record name | Rhenate (ReO41-), hydrogen (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perrhenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.